3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid
Description
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is a sulfonic acid derivative featuring a thiazolidinone ring system. This compound is characterized by a central thiazolidinone core (4-oxo-2-thioxo-3-thiazolidinyl) substituted with a propane-1-sulfonic acid group.
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S3/c8-5-4-13-6(12)7(5)2-1-3-14(9,10)11/h1-4H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRCPFCYWLZQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid typically involves the reaction of thiazolidinone derivatives with sulfonic acid precursors. One common method includes the condensation of 4-oxo-2-thioxothiazolidine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced thiazolidinone compounds, and substituted thiazolidinone derivatives.
Scientific Research Applications
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone-Based Sulfonic Acid Derivatives
(a) 3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid
- Molecular Formula: $ \text{C}{14}\text{H}{13}\text{NO}4\text{S}2 $ (MW: 323.387 g/mol) .
- Structural Differences: Replaces the propane-1-sulfonic acid group with a propanoic acid moiety.
- Impact: Reduced acidity and solubility compared to the sulfonic acid derivative.
(b) Perfluorinated Sulfonic Acid Analogs
- Example: 3-[3-(Dimethylamino)propyl-(heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic acid (CAS: 72785-08-1) .
- Key Differences : Incorporates long perfluorinated chains, drastically increasing hydrophobicity and chemical stability.
- Applications : Used in industrial surfactants or corrosion inhibitors, contrasting with the research-focused applications of the target compound.
Antiviral Sulfonic Acid Analogs
- K36 Analogs: (2S)-1-Hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (PDB ID: 7BRR) .
- Comparison: K36 analogs exhibit protease inhibitory activity against SARS-CoV-2 Mpro. The target compound’s thiazolidinone core may mimic similar binding interactions but lacks direct antiviral data.
Thiazolidinone Derivatives with Chromone Moieties
- Example: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1 in ) .
- Structural Contrast: Replaces the sulfonic acid group with a cyanoacrylamide moiety.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid, with the CAS number 2205882-54-6, is a compound characterized by its unique thiazolidinone structure and sulfonic acid group. This compound has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties. This article delves into its biological activity, supported by research findings, case studies, and relevant data tables.
The molecular formula of this compound is C₆H₉NO₄S₃, with a molecular weight of 255.32 g/mol. It possesses a thiazolidinone ring which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO₄S₃ |
| Molecular Weight | 255.32 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It has been noted for its potential as an enzyme inhibitor , particularly in relation to aldose reductase (ALR2), which is implicated in diabetic complications. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity, leading to reduced inflammation and antimicrobial effects .
Enzyme Inhibition
Research indicates that derivatives of thiazolidinones exhibit significant inhibitory effects on aldose reductase. For instance, studies have shown that certain derivatives demonstrate submicromolar IC₅₀ values against ALR2, making them more potent than established inhibitors like epalrestat . This inhibition is crucial in managing diabetic complications by reducing sorbitol accumulation.
Case Studies and Research Findings
-
Aldose Reductase Inhibition Study :
A study evaluated various thiazolidinone derivatives for their effectiveness as aldose reductase inhibitors. The most potent derivative exhibited over five times the inhibitory effect compared to epalrestat, highlighting the potential of these compounds in diabetes management . -
Toxicological Assessment :
Although not directly related to this compound, a study on similar organosulfur compounds indicated a favorable safety profile with no significant reproductive toxicity observed in mice . Such findings suggest that derivatives may also have acceptable safety margins for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
